

A Technical Guide to the Structural and Functional Distinctions Between Metominostrobin and Azoxystrobin

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Compound of Interest		
Compound Name:	Metominostrobin	
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Introduction

Metominostrobin and Azoxystrobin are prominent fungicides belonging to the strobilurin class, a group of agrochemicals inspired by naturally occurring antifungal compounds. Both are classified as Quinone outside Inhibitors (QoI), exerting their fungicidal effect by inhibiting mitochondrial respiration in pathogenic fungi.[1][2] Their primary molecular target is the cytochrome bc1 complex (also known as Complex III) within the mitochondrial electron transport chain.[3][4] By binding to the Qo site of this complex, they block electron transfer, thereby halting ATP synthesis and leading to fungal cell death.[3][5] Despite sharing a common mechanism of action, significant differences in their chemical architecture lead to distinct physicochemical properties, biological activity spectra, and resistance profiles. This technical guide provides an in-depth analysis of these core structural differences and their functional implications.

Core Structural Analysis

The key to understanding the differing properties of **Metominostrobin** and Azoxystrobin lies in the dissection of their molecular structures. While both contain the essential β -methoxyacrylate-type "toxophore" responsible for binding to the cytochrome bc1 complex, the



specific nature of this pharmacophore and the associated distal ring systems are markedly different.

- Azoxystrobin features a complex heterocyclic structure. Its IUPAC name is methyl (2E)-2-(2-{[6-(2-cyanophenoxy)pyrimidin-4-yl]oxy}phenyl)-3-methoxyprop-2-enoate.[1] The molecule can be deconstructed into three key components:
 - A β-methoxyacrylate toxophore, which is critical for its fungicidal activity.
 - · A central phenyl ring.
 - A complex distal group consisting of a pyrimidine ring bonded to a 2-cyanophenyl group via an ether linkage.[6] This entire assembly makes Azoxystrobin a relatively large and complex molecule.
- Metominostrobin, in contrast, possesses a simpler chemical framework. Its IUPAC name is (2E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide.[2][7] Its structure consists of:
 - A methoxyimino-acetamide pharmacophore. While functionally analogous to the β-methoxyacrylate group in Azoxystrobin, this structural variation is significant.[8]
 - A 2-phenoxyphenyl group, which is a simpler biphenyl ether structure compared to Azoxystrobin's complex side chain.

The primary structural divergence, therefore, lies in two areas: the nature of the active toxophore (methoxyacrylate vs. methoxyimino-acetamide) and the complexity of the distal ring system.

Physicochemical Properties: A Comparative Overview

The structural dissimilarities between **Metominostrobin** and Azoxystrobin directly influence their physicochemical properties, which in turn affect their solubility, stability, and behavior in biological and environmental systems.



Property	Metominostrobin	Azoxystrobin
Molecular Formula	C16H16N2O3[5]	C22H17N3O5[1][9]
Molecular Weight (g/mol)	284.31[10]	403.39[2]
Melting Point (°C)	88.8[11][12]	116 - 119[2][5]
Water Solubility (mg/L at 20°C)	128[12]	6.7[1]
LogP (Octanol-Water Partition Coeff.)	Data not readily available	2.5[1][5]
Vapor Pressure (Pa at 20- 25°C)	1.8 x 10 ⁻⁵ (25°C)[12]	1.1 x 10 ⁻¹⁰ (25°C)[2]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Implications of Structural Differences

The variations in chemical structure have profound consequences for the fungicides' performance and application.

- Mechanism of Action and Resistance: While both target the Qo site, the different side chains interact differently with the amino acid residues of the cytochrome b protein. Fungal resistance to QoI fungicides, particularly Azoxystrobin, is often linked to a single point mutation (G143A) in the cytochrome b gene. This mutation sterically hinders the binding of Azoxystrobin to the Qo site. Metominostrobin was developed later and its methoxyimino-acetamide structure can show efficacy against certain Azoxystrobin-resistant strains, representing a key functional divergence.
- Spectrum of Activity: Azoxystrobin is known for its exceptionally broad spectrum of activity
 against fungi from all four major classes (Ascomycota, Deuteromycota, Basidiomycota, and
 Oomycota).[1][2] Metominostrobin also has broad-spectrum activity but is noted for its high
 efficacy against specific pathogens like rice blast (Pyricularia oryzae).[10]
- Systemicity and Photostability: The physicochemical properties listed above influence how
 the fungicides are absorbed and translocated within a plant (systemicity) and how they
 persist on plant surfaces. Azoxystrobin exhibits systemic and translaminar properties.[13] It



can also undergo photoisomerization from the active E-isomer to the less active Z-isomer upon exposure to light.[13] The higher water solubility of **Metominostrobin** may influence its uptake and mobility within the plant.

Experimental Protocols

Protocol 1: In Vitro Fungicidal Activity Assay (EC₅₀ Determination)

This protocol outlines a standard broth microdilution method to determine the half-maximal effective concentration (EC₅₀), which is the concentration of fungicide that inhibits fungal growth by 50%.

1. Materials:

- Fungal isolate of interest
- Appropriate liquid culture medium (e.g., Potato Dextrose Broth (PDB) or RPMI-1640)
- Fungicide stock solutions (Metominostrobin and Azoxystrobin) dissolved in a suitable solvent (e.g., DMSO)
- Sterile 96-well microtiter plates
- Spectrophotometer (plate reader)
- Sterile saline or buffer for inoculum preparation

2. Methodology:

- Inoculum Preparation: Culture the fungus on a suitable agar medium. Prepare a spore or mycelial fragment suspension in sterile saline. Adjust the suspension concentration to a standard (e.g., 1 x 10⁵ spores/mL) using a hemocytometer or by adjusting turbidity.
- Serial Dilution: Prepare serial twofold dilutions of the fungicide stock solutions directly in the 96-well plates using the liquid culture medium. A typical concentration range might be from 100 μg/mL down to 0.05 μg/mL. Include a positive control (no fungicide) and a negative control (medium only). Ensure the final solvent concentration (e.g., DMSO) is constant across all wells and does not exceed a level that affects fungal growth (typically ≤1%).
- Inoculation: Add a standardized volume of the fungal inoculum to each well, except for the negative control wells.
- Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25°C) for a period sufficient for robust growth in the control wells (typically 48-72 hours).



- Data Collection: Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader. The OD correlates with fungal growth.
- EC₅₀ Calculation: Convert OD readings to percentage of growth inhibition relative to the positive control. Plot the percent inhibition against the logarithm of the fungicide concentration. Fit the data to a dose-response curve using non-linear regression to calculate the EC₅₀ value.[14]

Protocol 2: Cytochrome bc1 Complex Inhibition Assay

This protocol measures the direct inhibitory effect of the fungicides on the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

1. Materials:

- Isolated mitochondria or purified cytochrome bc1 complex
- Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA)
- Potassium cyanide (KCN) to inhibit cytochrome c oxidase (Caution: Highly Toxic)
- Cytochrome c (oxidized form)
- Substrate: Ubiquinol-2 or decylubiquinol (DBH₂)
- Fungicide stock solutions (in DMSO)
- Spectrophotometer capable of kinetic measurements at 550 nm

2. Methodology:

- Assay Setup: In a cuvette, combine the assay buffer, cytochrome c solution, and KCN solution. Add the mitochondrial preparation or purified enzyme and allow it to equilibrate.
- Inhibitor Incubation: Add a specific concentration of the fungicide (or DMSO for the vehicle control) to the cuvette and pre-incubate for a few minutes.
- Reaction Initiation: Initiate the enzymatic reaction by adding the ubiquinol substrate.
- Measurement: Immediately monitor the increase in absorbance at 550 nm over time. The
 rate of increase corresponds to the rate of cytochrome c reduction, which is a measure of
 cytochrome bc1 complex activity.[1][15]
- Data Analysis: Calculate the initial reaction rate from the linear portion of the absorbance curve. To determine the IC₅₀ (half-maximal inhibitory concentration), measure the reaction rates at various fungicide concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualization of Structural Differences



The following diagrams illustrate the core structural differences between **Metominostrobin** and Azoxystrobin.



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Caption: Key structural differences between **Metominostrobin** and Azoxystrobin.

Conclusion

While **Metominostrobin** and Azoxystrobin are both highly effective strobilurin fungicides that operate by inhibiting mitochondrial respiration, they are distinct chemical entities. The primary structural differences lie in the active pharmacophore (methoxyimino-acetamide in **Metominostrobin** vs. β-methoxyacrylate in Azoxystrobin) and the complexity of the distal ring system. These molecular variations give rise to different physicochemical properties, influencing their biological efficacy, systemic movement, and crucially, their effectiveness against fungicide-resistant fungal strains. A thorough understanding of these structure-activity relationships is essential for the strategic deployment of these fungicides in agriculture and for the rational design of new, more resilient antifungal agents.

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